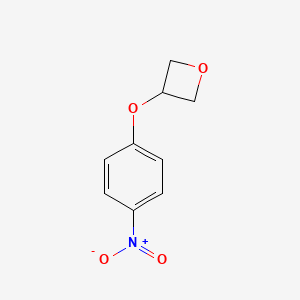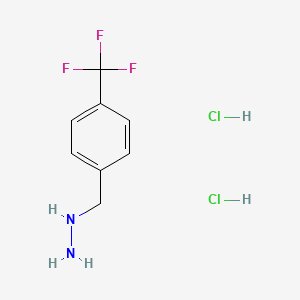
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
Übersicht
Beschreibung
“(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is a chemical compound with significant applications in the fields of chemistry and biology. It has a molecular formula of C8H11Cl2F3N2 .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is represented by the formula C8H11Cl2F3N2 . The average mass is 263.087 Da and the monoisotopic mass is 262.025146 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” include a predicted boiling point of 267.9±40.0 °C, a predicted density of 1.253±0.06 g/cm3, and a predicted pKa of 6.77±0.10 .Wissenschaftliche Forschungsanwendungen
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity
The paper focuses on the synthesis and biological activity of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which were designed as potential antimicrobial agents and enzyme inhibitors. These compounds were synthesized and characterized by spectral methods. They showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential use in treating conditions related to these enzymes. The compounds were also evaluated against Mycobacterium tuberculosis and nontuberculous mycobacteria, showing some level of activity. The study suggests that these compounds can avoid cytostatic properties on eukaryotic cell lines like HepG2 and MonoMac6, highlighting their potential for safe therapeutic applications (Krátký et al., 2020).
Solid Phase Synthesis Applications
Preparation of polymer-bound trityl-hydrazines and their application in the solid phase synthesis of partially protected peptide hydrazides
This study explores the preparation of polymer-bound N-tritylhydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides. The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while keeping the benzyl- and tert-butyl protecting groups intact. This methodology showcases the utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in the field of peptide synthesis (Stavropoulos et al., 2004).
Anticancer Activity
Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines
This research synthesizes and characterizes a new hydrazine derivative compound, 4-hydrazinylphenyl benzenesulfonate, and investigates its potential as an anti-breast cancer agent. The compound demonstrated significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, suggesting the potential of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride derivatives in cancer treatment (Prasetiawati et al., 2022).
Safety And Hazards
Safety data sheets suggest that exposure to “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVUIMVZRDACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
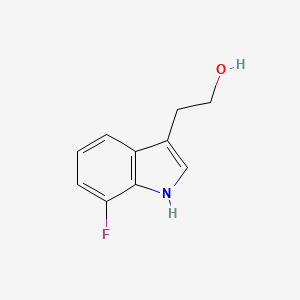
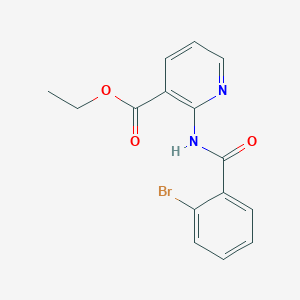
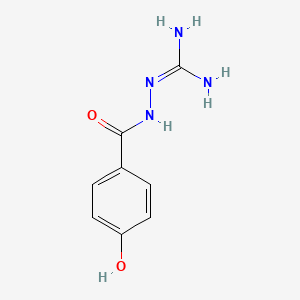
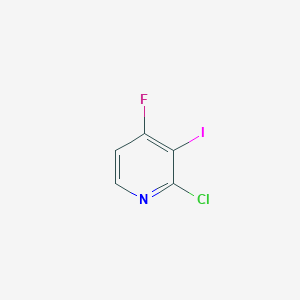
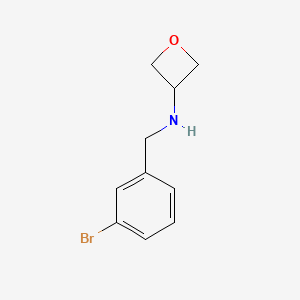
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

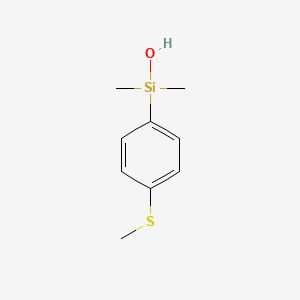
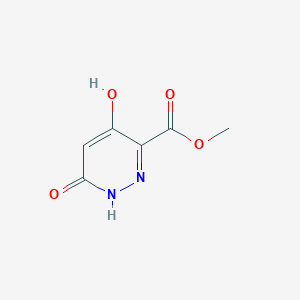
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
